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Compound of Interest

Compound Name: Clovoxamine

Cat. No.: B1669253

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clovoxamine and fluvoxamine, focusing on
their effects as observed in electroencephalogram (EEG) studies. The information presented is
intended for researchers, scientists, and professionals involved in drug development and
neuroscience. This document summarizes quantitative data, details experimental protocols,
and visualizes signaling pathways to facilitate a comprehensive understanding of the two
compounds.

Pharmacodynamic Profile

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI), meaning it primarily blocks the
reuptake of serotonin in the brain, thereby increasing the levels of this neurotransmitter in the
synaptic cleft.[1] It has very weak effects on norepinephrine and dopamine reuptake.[1] In
contrast, clovoxamine is described as a serotonin and norepinephrine reuptake inhibitor,
suggesting a dual mechanism of action.[2]

Signaling Pathways

The distinct mechanisms of action of fluvoxamine and clovoxamine are depicted in the
following signaling pathway diagrams.
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Fluvoxamine Signaling Pathway
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Fluvoxamine's primary mechanism of action.
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Clovoxamine's dual mechanism of action.

Quantitative EEG and Psychometric Findings
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A key double-blind, placebo-controlled study in ten healthy volunteers provides a direct

comparison of the central nervous system effects of clovoxamine and fluvoxamine.[2] The

study also included imipramine as a reference drug. The quantitative EEG and psychometric

findings are summarized below.

EEG Results

The study utilized digital computer period analysis of EEG recordings to assess the effects of

the compounds.

Drug/Dosage

Key EEG Changes

Interpretation

Clovoxamine (50mg, 75mg,
125mgq)

Minor changes, characterized
by an increase in fast beta-

activities.[2]

Suggests slight activating
qualities.[2]

Fluvoxamine (75mg)

Marked CNS changes with a
concomitant increase of slow
and fast activities and a

decrease in alpha-activity.[2]

Typical thymoleptic profile, with
less augmentation of slow
activity than imipramine,
indicating fewer sedative

properties.[2][3]

Imipramine (75mg)

Marked CNS changes with an
increase of slow and fast
activities and a decrease of

alpha-activity.[2]

Thymoleptic profile with

sedative qualities.[2][3]

Placebo

No significant changes.

Baseline

Psychometric Test Results

A battery of psychometric tests was administered to evaluate the cognitive and mood effects of

the drugs.

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/product/b1669253?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6777458/
https://pubmed.ncbi.nlm.nih.gov/6777458/
https://pubmed.ncbi.nlm.nih.gov/6777458/
https://pubmed.ncbi.nlm.nih.gov/6777458/
https://pubmed.ncbi.nlm.nih.gov/6777458/
https://pubmed.ncbi.nlm.nih.gov/6407499/
https://pubmed.ncbi.nlm.nih.gov/6777458/
https://pubmed.ncbi.nlm.nih.gov/6777458/
https://pubmed.ncbi.nlm.nih.gov/6407499/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Drug/Dosage

Psychometric Effects

Clovoxamine (50mg, 75mg)

Increase in attention, attention variability, and
concentration.[2] Improvement in mood and

affectivity compared to placebo.[2]

Clovoxamine (125mg)

Increase in reaction time, deterioration of mood

and affect, and psychomotor activity.[2]

Fluvoxamine (75mg)

Increase in attention, attention variability, and
concentration.[2] Improvement in mood and

affectivity compared to placebo.[2]

Imipramine (75mg)

Increase in reaction time, deterioration of mood

and affect, and psychomotor activity.[2]

Placebo

Baseline performance.

Side Effects

The reported side effects provided insights into the tolerability of the compounds.

Drug/Dosage

Reported Side Effects

Clovoxamine (all doses)

Minimal side effects; notably, euphoria was
reported in 3 out of 10 subjects.[2]

Fluvoxamine (75mg)

Tiredness was seen in 5 out of 10 subjects.[2]

Imipramine (75mgq)

Tiredness was seen in 8 out of 10 subjects.[2]

Placebo

No significant side effects reported.

Experimental Protocols

The following is a detailed methodology for the key comparative study cited.

Study Design

The study was a double-blind, placebo-controlled, randomized crossover trial involving ten

healthy male volunteers aged 20-29 years.[2] Each subject received single oral doses of 50
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mg, 75 mg, and 125 mg of clovoxamine, 75 mg of fluvoxamine, 75 mg of imipramine, and a
placebo.[2] The treatments were administered in a randomized order with a washout period of
one week between each session.[2]

EEG Recording and Analysis

e Recording: EEG data was recorded at 0, 2, 4, 6, and 8 hours post-administration.[2]

e Analysis: Digital computer period analysis was used to quantify the EEG changes.[2] This
method involves analyzing the time intervals between baseline crossings of the EEG signal
to determine the amount of activity in different frequency bands.

Psychometric Assessments

A battery of psychometric tests was administered at the same time points as the EEG
recordings. These tests evaluated attention, concentration, psychomotor activity, mood, and
affectivity.[2]

Pharmacokinetic Analysis

Blood samples were collected at 0, 2, 4, 6, and 8 hours to determine the plasma concentrations
of the administered drugs.[2]

Experimental Workflow

The workflow of the comparative study is illustrated in the diagram below.
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Workflow of the comparative EEG study.
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Conclusion

The available EEG data suggests that clovoxamine and fluvoxamine have distinct effects on
the central nervous system. Clovoxamine exhibits slight activating properties with minimal side
effects at lower doses, while higher doses lead to a deterioration in psychomotor performance.
Fluvoxamine shows a typical antidepressant EEG profile with fewer sedative effects than the
tricyclic antidepressant imipramine. The choice between these compounds in a research or
clinical setting would depend on the desired pharmacodynamic profile and the importance of
activating versus sedative properties. Further research into the specific receptor binding
affinities of clovoxamine would provide a more complete understanding of its mechanism of
action and allow for a more nuanced comparison with fluvoxamine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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